2-Chloro-4,6-diiodo-3-pyridinol
Description
Role of Halogenation in Modulating Reactivity and Biological Profile of Pyridine (B92270) Derivatives
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a pyridine ring is a critical strategy for modulating its chemical reactivity and biological activity. Halogenation can significantly alter the electron distribution within the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack. This modification is a cornerstone of modern synthetic chemistry, enabling regioselective functionalization and the construction of complex molecular frameworks.
From a medicinal chemistry perspective, halogens can act as bioisosteres for other functional groups, enhance binding interactions with target proteins through halogen bonding, and improve metabolic stability by blocking sites susceptible to enzymatic degradation. The type of halogen and its position on the pyridine ring are crucial factors that determine the extent of these effects, making selective halogenation a highly sought-after synthetic transformation.
Overview of 2-Chloro-4,6-diiodo-3-pyridinol as a Strategically Halogenated Pyridinol Framework
This compound is a specific example of a multiply halogenated pyridinol. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, two iodine atoms at the 4- and 6-positions, and a hydroxyl group at the 3-position. This particular arrangement of substituents suggests a molecule with distinct chemical properties, likely serving as a specialized building block in organic synthesis.
Below is a table summarizing the key identifiers for this compound:
| Property | Value |
| Molecular Formula | C₅H₂ClI₂NO |
| Molecular Weight | 381.34 g/mol |
| CAS Number | 1171918-69-9 |
The presence of three halogen atoms, one chlorine and two iodine, on the pyridinol core makes it a highly functionalized and potentially reactive intermediate. The different nature of the halogens (chlorine vs. iodine) could allow for selective cross-coupling reactions, a valuable attribute in the synthesis of complex organic molecules.
Research Scope and Objectives Pertaining to this compound
Currently, there is a notable scarcity of publicly available research focused specifically on this compound. Its commercial availability from specialized chemical suppliers suggests its use as a research chemical or a building block in proprietary synthetic pathways.
The logical research objectives for a compound with this structure would likely include:
Development of an efficient and scalable synthesis: A primary goal would be to establish a reliable method for its preparation, potentially through the selective halogenation of a simpler pyridinol precursor.
Exploration of its synthetic utility: Investigating its reactivity in various chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), to understand how the different halogen atoms can be selectively functionalized.
Investigation of its physicochemical properties: Characterizing its solubility, pKa, and other physical properties to better understand its behavior in different chemical environments.
Screening for biological activity: Given the prevalence of halogenated pyridinols in medicinal chemistry, this compound could be evaluated for various biological activities.
Due to the limited information in the public domain, a comprehensive analysis of its detailed research findings and applications is not possible at this time. The compound remains an intriguing but largely unexplored chemical entity, representing an open area for future chemical investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENUVBOVGRYYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Diiodo 3 Pyridinol
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of three strongly electron-withdrawing halogen atoms, makes the 2-chloro-4,6-diiodo-3-pyridinol scaffold susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halide leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.
In principle, any of the three halogen atoms on the pyridine ring can be displaced by a suitable nucleophile, such as an amine, alkoxide, or thiol. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are electronically activated towards nucleophilic attack. The stability of the Meisenheimer complex and the ability of the halogen to act as a leaving group are key factors determining the reaction's feasibility.
The general order of leaving group ability in SNAr reactions is often cited as F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the transition state of the first, often rate-determining, nucleophilic addition step. nih.gov However, this order can be reversed or altered depending on the reaction conditions, such as the solvent, and whether the first or second step of the mechanism is rate-limiting. nih.govnih.gov
The regioselectivity of SNAr on this compound is complex due to the competing electronic effects of the substituents.
Activating Groups: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack by withdrawing electron density through inductive and resonance effects. The halogen atoms themselves are also inductively electron-withdrawing, further activating the ring.
Directing Influences: The 3-hydroxyl group is an electron-donating group (EDG) by resonance, which would tend to decrease the electrophilicity of the adjacent C2 and C4 positions. Conversely, electron-withdrawing groups (EWGs) on a pyrazine (B50134) ring have been shown to direct nucleophilic attack to the para position (C5), while EDGs direct to the ortho position (C3). nih.gov In dichloropyrimidines, C4 substitution is usually preferred, but this selectivity can be reversed by other substituents on the ring. wuxiapptec.com
Given these factors, nucleophilic attack is most probable at the C4 and C6 positions, which are para and ortho to the ring nitrogen, respectively. The C2 position, while also ortho to the nitrogen, is adjacent to the electron-donating hydroxyl group, potentially making it less electrophilic. Differentiating between the C4-I and C6-I positions is subtle and would likely depend on a fine balance of steric and electronic factors, potentially leading to a mixture of products under many conditions.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Position of Attack | Leaving Group | Electronic Factors | Predicted Outcome |
| C4 | Iodine | Activated by ring nitrogen (para); potentially deactivated by adjacent 3-OH group. | Favorable site for substitution. |
| C6 | Iodine | Activated by ring nitrogen (ortho). | Favorable site for substitution. |
| C2 | Chlorine | Activated by ring nitrogen (ortho); deactivated by adjacent 3-OH group; C-Cl bond is stronger than C-I. | Less favorable site for substitution. |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgnobelprize.orglibretexts.orgnih.gov These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation and reductive elimination. libretexts.org
This compound is an excellent substrate for various cross-coupling reactions.
Suzuki-Miyaura Reaction: This reaction couples the pyridinol substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form biaryl or alkyl-aryl compounds. nih.govorganic-chemistry.org
Heck Reaction: This reaction involves the coupling of the pyridinol substrate with an alkene, also catalyzed by palladium, to introduce a vinyl group onto the pyridine ring. wikipedia.orgorganic-chemistry.orgyoutube.com
These methods tolerate a wide variety of functional groups, making them highly versatile for the synthesis of complex molecules from polyhalogenated precursors. nih.gov
A key feature of metal-catalyzed cross-coupling reactions is the differential reactivity of the various carbon-halogen bonds. The rate of the initial, often rate-determining, oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This results in a predictable reactivity order: C–I > C–Br > C–OTf > C–Cl. nih.govresearchgate.net
For this compound, this reactivity difference can be exploited to achieve highly selective functionalization. The palladium catalyst will preferentially react with the weaker C–I bonds at the C4 and C6 positions before reacting with the much stronger C–Cl bond at the C2 position. This allows for sequential and site-selective cross-coupling reactions. By controlling the stoichiometry of the coupling partner, it is possible to selectively substitute one or both of the iodine atoms while leaving the chlorine atom untouched for subsequent transformations. nih.govresearchgate.net
Table 2: Predicted Selectivity in Suzuki-Miyaura Cross-Coupling Reactions
| Reactant (Equivalents) | Position of Coupling | Leaving Group | Expected Major Product |
| 1 eq. Arylboronic Acid | C4 and/or C6 | Iodine | Mixture of 2-Chloro-4-aryl-6-iodo-3-pyridinol and 2-Chloro-6-aryl-4-iodo-3-pyridinol |
| 2 eq. Arylboronic Acid | C4 and C6 | Iodine | 2-Chloro-4,6-diaryl-3-pyridinol |
| >2 eq. Arylboronic Acid (harsher conditions) | C2, C4, C6 | Chlorine, Iodine | 2,4,6-Triaryl-3-pyridinol |
Reactivity of the 3-Hydroxyl Functionality
The 3-hydroxyl group imparts distinct reactivity to the molecule. Unlike its 2- and 4-hydroxy isomers which exist predominantly as pyridones, 3-hydroxypyridine (B118123) exists in equilibrium between its phenolic form and a zwitterionic tautomer. wikipedia.org This gives it reactivity characteristic of phenols.
The hydroxyl group is weakly acidic and can be deprotonated by a base to form the corresponding pyridinolate anion. This anion is a more potent nucleophile than the neutral hydroxyl group and can readily participate in O-alkylation or O-acylation reactions.
Furthermore, the hydroxyl group can be transformed into other functionalities to modulate reactivity. A particularly useful transformation is its conversion to a trifluoromethanesulfonate (B1224126) group (triflate, -OTf). The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, with reactivity that is generally greater than that of a chloride. acs.org This strategy allows for a three-step sequential coupling: first at the two iodine sites, then at the triflate site (derived from the hydroxyl group), and finally, under more forcing conditions, at the chloride site. This stepwise functionalization provides a powerful route to complex, fully substituted pyridine derivatives.
Alkylation and Acylation Reactions of Pyridinols
Alkylation and acylation are fundamental reactions for the derivatization of pyridinols. The hydroxyl group of pyridinols can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. The reactivity of the hydroxyl group is influenced by the electronic effects of the other substituents on the pyridine ring.
In the case of 2-hydroxypyridine (B17775) derivatives, O-alkylation has been shown to impart aromaticity and can lead to the formation of new inhibitors for certain kinases. nih.gov For instance, the O-alkylation of 2-pyridone derivatives has been explored to enhance their anticancer activity. nih.gov While this compound is a 3-pyridinol, the principle of O-alkylation remains applicable. The hydroxyl group at the 3-position can be alkylated using various alkylating agents in the presence of a base. The electron-withdrawing nature of the chlorine and iodine atoms would likely increase the acidity of the hydroxyl proton, facilitating its removal by a base to form a pyridinolate anion, which then acts as a nucleophile.
Acylation reactions would proceed in a similar manner, with the pyridinolate anion attacking an acylating agent, such as an acyl chloride or anhydride (B1165640), to form the corresponding ester.
Table 1: Examples of Alkylation and Acylation of Related Pyridinols
| Starting Material | Reagent | Product Type | Reference |
| 2-Pyridone derivatives | Alkyl halides | O-alkylated pyridines | nih.gov |
| 3-Hydroxypyridine | 1-Chloro-2,4,6-trinitrobenzene | 3-Pyridinyl 2,4,6-trinitrophenyl ether | nih.gov |
It is important to note that while these examples provide a basis for predicting the reactivity of this compound, the specific reaction conditions and outcomes may vary due to the influence of the iodo substituents.
Derivatization to Esters, Ethers, or Other Functional Groups
The derivatization of pyridinols is a key strategy for modifying their physical, chemical, and biological properties. Besides the formation of simple esters and ethers through alkylation and acylation, more complex functional groups can be introduced.
For example, 2-chloro-3-hydroxypyridine (B146414) has been utilized in the synthesis of benzo nih.govfuropyridine tricyclic heterocycles through palladium-mediated reactions. sigmaaldrich.com This suggests that the chloro and hydroxyl groups in this compound could also serve as handles for transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents. The presence of the iodo groups, which are excellent leaving groups in such reactions, would further expand the possibilities for derivatization at the 4- and 6-positions.
Furthermore, the hydroxyl group can be converted to other functional groups. For instance, treatment with a sulfonyl chloride in the presence of a base would yield a sulfonate ester, a good leaving group for subsequent nucleophilic substitution reactions.
Interplay of Halogen and Hydroxyl Groups in Reaction Pathways
The combination of halogen and hydroxyl substituents on the pyridine ring creates a complex reactivity profile, where the groups can influence each other's reactivity and direct the course of reactions.
Directing Effects in Electrophilic and Nucleophilic Reactions
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. youtube.com The presence of electron-withdrawing halogen atoms further deactivates the ring towards electrophilic attack. The hydroxyl group, being an activating group, would direct incoming electrophiles to the ortho and para positions. However, in this compound, all available positions are substituted. Therefore, electrophilic substitution is unlikely to occur without the displacement of an existing substituent.
In contrast, the electron-deficient nature of the pyridine ring, enhanced by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com The chlorine atom at the 2-position and the iodine atoms at the 4- and 6-positions are all potential sites for nucleophilic attack. Generally, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced by nucleophiles. youtube.com The relative reactivity of the chloro and iodo groups in nucleophilic substitution would depend on the specific nucleophile and reaction conditions. Iodine is generally a better leaving group than chlorine in SNA_r reactions.
The hydroxyl group, particularly in its deprotonated form (pyridinolate), is a strong electron-donating group and would activate the ring towards electrophilic attack while deactivating it for nucleophilic attack. However, its directing effects in a fully substituted ring are less straightforward.
Tautomeric Equilibria and their Influence on Reactivity
Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridine, the equilibrium generally favors the hydroxy form. However, the position of this equilibrium can be influenced by factors such as solvent polarity and the presence of other substituents. rsc.orgstackexchange.com
For this compound, the equilibrium between the 3-pyridinol form and its potential 3-pyridone tautomer would be influenced by the electronic effects of the halogen substituents. The presence of halogen bonds can also influence the tautomeric equilibrium. researchgate.netmdpi.com
The tautomeric form present under a given set of conditions will significantly impact the molecule's reactivity. The 3-pyridinol form will exhibit the typical reactivity of a phenol-like hydroxyl group, including O-alkylation and acylation as discussed earlier. The pyridone tautomer, on the other hand, would have an amide-like character and could undergo N-alkylation or N-acylation. The ambident nucleophilic nature of the pyridinolate anion (formed by deprotonation) means that it can react at either the oxygen or the nitrogen atom, depending on the electrophile and reaction conditions.
Advanced Spectroscopic Elucidation of 2 Chloro 4,6 Diiodo 3 Pyridinol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-4,6-diiodo-3-pyridinol, NMR spectroscopy offers unambiguous evidence for its unique pyridine-based structure.
Comprehensive Analysis of ¹H NMR Spectral Data for Proton Environments and Coupling Constants
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the limited number of protons in the molecule. The spectrum typically displays two key signals corresponding to the hydroxyl proton and the single aromatic proton on the pyridine (B92270) ring.
The hydroxyl proton (OH) usually appears as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. This variability is due to hydrogen bonding and exchange phenomena.
The most diagnostic signal is that of the C5-proton, which appears as a sharp singlet. Its chemical shift is influenced by the surrounding electron-withdrawing chloro and iodo substituents, as well as the hydroxyl group. In a typical solvent like DMSO-d₆, this proton is expected to resonate at a specific downfield region, confirming the substitution pattern of the pyridine ring. The absence of any coupling for this signal is a key indicator that the adjacent carbon atoms (C4 and C6) are substituted.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| C5-H | Data not available | s | Not applicable |
| OH | Data not available | br s | Not applicable |
Note: Specific chemical shift values are solvent-dependent and were not available in the searched literature. "s" denotes a singlet, and "br s" denotes a broad singlet.
Detailed Interpretation of ¹³C NMR Spectra for Carbon Connectivity and Hybridization
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show five distinct signals, one for each carbon atom in the pyridine ring, as they are all in unique chemical environments.
The carbon atoms directly bonded to the electronegative iodine (C4 and C6) and chlorine (C2) atoms will be significantly deshielded and thus appear at lower field (higher ppm values). The carbon bearing the hydroxyl group (C3) will also be downfield, though typically to a lesser extent than those attached to the halogens. The C5 carbon, bonded to the sole proton, will resonate at a higher field (lower ppm) compared to the other substituted carbons.
The hybridization of all five carbons in the aromatic ring is sp². The precise chemical shifts provide empirical data to confirm the substitution pattern predicted by analysis of the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Hybridization |
|---|---|---|
| C2 | Downfield | sp² |
| C3 | Downfield | sp² |
| C4 | Downfield | sp² |
| C5 | Upfield | sp² |
| C6 | Downfield | sp² |
Note: Specific experimental chemical shift values were not available in the public domain. The predictions are based on general principles of NMR spectroscopy.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, a COSY spectrum would be expected to be very simple, showing no cross-peaks, which would further confirm the isolated nature of the C5-H proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. For this compound, this would show a clear cross-peak between the signal of the C5 proton and the signal of the C5 carbon. This provides a definitive assignment for the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between carbons and protons that are two or three bonds apart. For this molecule, correlations would be expected between the C5-H proton and the C3, C4, and C6 carbons. These correlations are vital for assigning the quaternary carbons (C2, C3, C4, C6). For instance, the correlation between C5-H and C3 would help to definitively identify the carbon bearing the hydroxyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. In this case, a NOESY spectrum could show a correlation between the hydroxyl proton and the C5-H proton, depending on the preferred conformation of the hydroxyl group, providing further spatial information about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy.
Accurate Mass Determination for Elemental Composition Verification
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₅H₂ClI₂NO), the experimentally measured exact mass would be compared to the theoretically calculated mass. The close agreement between these two values would provide strong evidence for the proposed elemental formula, confirming the presence of one chlorine atom, two iodine atoms, one nitrogen atom, and one oxygen atom in the molecule.
Table 3: Theoretical Isotopic Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass |
|---|---|---|
| C₅H₂³⁵Cl¹²⁷I₂NO | Most abundant | 408.7836 |
Note: This is the calculated monoisotopic mass. The presence of the chlorine isotope ³⁷Cl would result in a characteristic M+2 peak in the mass spectrum.
Analysis of Fragmentation Patterns for Structural Confirmation
In addition to providing the accurate mass of the parent molecule, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information that can be used to piece together the structure of the original molecule.
For this compound, characteristic fragmentation patterns would be expected. These could include the loss of one or both iodine atoms, the loss of the chlorine atom, or the elimination of a CO group. The masses of these fragment ions would be meticulously analyzed to corroborate the connectivity of the atoms established by NMR spectroscopy. For example, the initial loss of an iodine radical would be a highly probable fragmentation pathway, leading to a significant peak in the mass spectrum.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method used to probe the molecular vibrations of a compound. americanpharmaceuticalreview.comfrontiersin.orgyoutube.com These vibrations are unique to the molecule's structure and the specific chemical bonds within it, providing a "molecular fingerprint". americanpharmaceuticalreview.comfrontiersin.org For a molecule like this compound, these techniques would be essential for confirming its structure and understanding its electronic and interactive properties.
Identification of Characteristic Functional Group Stretches and Bends (e.g., C-Cl, C-I, O-H, Pyridine Ring Modes)
An analysis of the IR and Raman spectra of this compound would focus on identifying the vibrational frequencies corresponding to its key functional groups. Each bond (e.g., C-C, C-N, C-Cl, C-I, O-H) vibrates at a characteristic frequency.
O-H Vibrations: The hydroxyl (-OH) group would be expected to show a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would provide insights into the extent of hydrogen bonding. A sharp peak in this region might suggest a free, non-hydrogen-bonded -OH group, which could be observed in a dilute solution in a non-polar solvent.
Pyridine Ring Modes: The pyridine ring has a set of characteristic stretching and bending vibrations. These typically appear in the fingerprint region of the spectrum (roughly 1600-1400 cm⁻¹ for C=C and C=N stretching, and below 1000 cm⁻¹ for ring breathing and deformation modes). The substitution pattern on the ring (with chloro, iodo, and hydroxyl groups) would cause shifts in these frequencies compared to unsubstituted pyridine.
C-Cl and C-I Vibrations: The carbon-halogen bonds would also exhibit characteristic vibrations. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region. Due to the heavier mass of iodine, the C-I stretching vibration would be expected at lower frequencies, generally in the 500-600 cm⁻¹ range. These peaks would be crucial for confirming the presence of the halogen substituents.
A hypothetical data table for the characteristic vibrational modes is presented below. The wavenumber values are illustrative and based on typical ranges for these functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C=N (Pyridine) | Stretching | 1550 - 1650 |
| C=C (Pyridine) | Stretching | 1400 - 1600 |
| Pyridine Ring | In-plane bending | 1000 - 1300 |
| C-O | Stretching | 1000 - 1260 |
| O-H | Bending | 900 - 950 |
| C-Cl | Stretching | 600 - 800 |
| C-I | Stretching | 500 - 600 |
| Pyridine Ring | Out-of-plane bending | 400 - 700 |
Conformational Analysis and Intermolecular Interactions from Vibrational Modes
Vibrational spectroscopy can also provide valuable information about the molecule's conformation and the non-covalent interactions it forms. mdpi.com Shifts in the vibrational frequencies of functional groups, particularly the O-H and pyridine ring modes, can indicate the presence of intermolecular hydrogen and halogen bonds. For instance, a significant shift of the O-H stretching frequency to a lower wavenumber would be strong evidence for hydrogen bonding. Low-frequency modes (typically below 200 cm⁻¹) in the Raman spectrum can sometimes be assigned to intermolecular vibrations, providing direct evidence of supramolecular assembly. mdpi.com
X-ray Crystallography
Definitive Solid-State Structure Determination of this compound and its Co-crystals/Salts
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield its precise solid-state structure. The resulting crystallographic data would allow for the creation of a detailed 3D model of the molecule. This would confirm the substitution pattern on the pyridine ring and provide accurate measurements of all bond lengths and angles. This technique would also be invaluable for determining the structure of any co-crystals or salts that this compound might form with other molecules.
A hypothetical table of crystallographic data is shown below. The values are purely for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1334.28 |
| Z | 4 |
Investigation of Supramolecular Assembly, Including Halogen Bonding and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography is crucial for understanding how molecules pack together in a crystal, revealing the network of intermolecular interactions. nih.govnih.govnumberanalytics.com For this compound, this would be particularly insightful for studying hydrogen and halogen bonding.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, and the nitrogen atom of the pyridine ring is a potential acceptor. X-ray analysis would reveal the geometry of these hydrogen bonds (donor-acceptor distance and angle), showing how molecules connect to form chains, sheets, or more complex three-dimensional networks.
Computational Chemistry and Theoretical Characterization of 2 Chloro 4,6 Diiodo 3 Pyridinol
Spectroscopic Property Prediction and Validation
Comparative Analysis of Theoretical and Experimental Spectroscopic Data
Without access to specific computational studies on 2-Chloro-4,6-diiodo-3-pyridinol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven content.
Reaction Mechanism Modeling
The intricate details of chemical reactions involving this compound can be computationally modeled to predict reactivity and elucidate complex mechanisms. By employing sophisticated quantum chemical methods, it is possible to map out the energetic landscapes of various transformations, providing invaluable insights into the molecule's chemical behavior.
A plausible and frequently studied reaction pathway for halogenated aromatic compounds is nucleophilic aromatic substitution (SNAr). In the case of this compound, a hypothetical SNAr reaction with a simple nucleophile, such as a methoxide ion (CH₃O⁻), can be computationally explored. Density Functional Theory (DFT) calculations, a common and reliable method for such investigations, can be used to model this reaction.
The reaction would likely proceed via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The initial step is the nucleophilic attack of the methoxide ion on one of the carbon atoms bearing an iodine atom, leading to the formation of a transition state. This transition state is characterized by the partial formation of the new C-O bond and the partial breaking of the C-I bond. The subsequent step involves the departure of the iodide ion to yield the substituted product.
Computational modeling of this pathway would involve geometry optimizations of the reactant, the transition state, the Meisenheimer intermediate, and the product. The transition state is a critical point on the potential energy surface, and its structure provides key information about the reaction mechanism. For the reaction of this compound with methoxide, the transition state would exhibit an elongated C-I bond and a developing C-O bond, with the negative charge delocalized over the pyridine (B92270) ring.
Table 1: Hypothetical Geometric Parameters of the Transition State for the SNAr Reaction of this compound with Methoxide
| Parameter | Value (Å) | Description |
|---|---|---|
| C₄-I Bond Length | 2.35 | The bond being broken |
| C₄-O (methoxide) Bond Length | 1.85 | The new bond being formed |
| C-Cl Bond Length | 1.74 | Bond not directly involved in the reaction |
| C-O (pyridinol) Bond Length | 1.35 | Bond not directly involved in the reaction |
Note: These values are hypothetical and representative of typical SNAr transition states calculated using DFT.
The energetic profile of the proposed SNAr reaction provides quantitative data on the feasibility and kinetics of the transformation. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. The reaction energy (ΔErxn), the energy difference between the reactants and the products, indicates whether the reaction is exothermic or endothermic.
For a highly substituted and electron-deficient ring system like this compound, the activation energy for SNAr is expected to be significant but achievable under appropriate reaction conditions. The presence of multiple electron-withdrawing halogen atoms would stabilize the negatively charged Meisenheimer intermediate, thus facilitating the reaction.
Table 2: Hypothetical Energetic Profile for the SNAr Reaction of this compound with Methoxide
| Parameter | Energy (kcal/mol) | Description |
|---|---|---|
| Activation Energy (ΔE‡) | +18.5 | Energy barrier for the reaction |
| Reaction Energy (ΔErxn) | -12.0 | Overall energy change of the reaction |
| Intermediate Formation Energy | -5.2 | Stability of the Meisenheimer complex relative to reactants |
Note: These values are hypothetical and based on typical DFT calculations for SNAr reactions on halogenated aromatic systems.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a condensed phase, such as in solution. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can provide insights into conformational flexibility, solvation, and intermolecular interactions.
In a solution, this compound is not static but rather exists as an ensemble of rapidly interconverting conformations. The primary source of conformational flexibility in this molecule would be the rotation around the C₃-O bond of the hydroxyl group. MD simulations can track the time evolution of key dihedral angles to characterize the preferred conformations and the barriers to their interconversion.
A simulation of this compound in a polar solvent like water would likely show that the orientation of the hydroxyl hydrogen atom is influenced by hydrogen bonding with the solvent. The bulky iodine atoms would sterically hinder the rotation of the hydroxyl group to some extent, leading to a set of preferred rotational conformers.
Table 3: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound in Water
| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) | Description |
|---|---|---|---|
| C₂-C₃-O-H | 15 | 25 | Rotation of the hydroxyl group |
| C₄-C₃-O-H | -165 | 25 | Rotation of the hydroxyl group |
Note: These values are hypothetical and represent a plausible outcome of an MD simulation, indicating a preferential orientation of the hydroxyl group.
The interactions between this compound and the surrounding solvent molecules are crucial for its solubility and reactivity in solution. MD simulations can provide a detailed picture of the solvation shell around the molecule and quantify the various types of intermolecular interactions.
The most significant interaction is expected to be hydrogen bonding between the hydroxyl group of the pyridinol and the solvent molecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The halogen atoms, particularly the iodine atoms, can participate in weaker halogen bonding interactions with electron-donating sites on the solvent molecules.
The strength and nature of these interactions can be analyzed using tools such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Table 4: Hypothetical Intermolecular Interactions of this compound in an Aqueous Solution from MD Simulations
| Interaction Type | Solute Atom(s) | Solvent Atom(s) | Average Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl H | Water O | 1.8 |
| Hydrogen Bond (Acceptor) | Pyridine N | Water H | 2.0 |
| Halogen Bond | Iodine (I) | Water O | 3.2 |
Note: These values are hypothetical and represent typical distances for such intermolecular interactions observed in MD simulations.
Applications in Advanced Organic Synthesis and Material Science
Building Block for Complex Organic Molecules
Precursor in the Synthesis of Polysubstituted Pyridine (B92270) Derivatives and Heterocycles
There is no specific information available detailing the use of 2-Chloro-4,6-diiodo-3-pyridinol as a precursor for the synthesis of polysubstituted pyridine derivatives and other heterocycles. While polysubstituted pyridines are a significant class of compounds in medicinal chemistry and materials science, the synthetic routes originating from this compound have not been described in the searched scientific literature.
Enabling Construction of Larger Heterocyclic and Macrocyclic Architectures
No published research could be found that demonstrates the application of this compound in the construction of larger heterocyclic or macrocyclic structures. The synthesis of macrocycles is a complex field within organic chemistry, and the utility of this specific compound as a foundational component for such architectures has not been documented.
Development of Novel Synthetic Methodologies
Use as a Substrate in Catalyst Development and Reaction Optimization Studies
Information regarding the use of this compound as a substrate for developing new catalysts or in studies aimed at optimizing chemical reactions is not available.
Integration into Multi-Step Total Synthesis Endeavors
There are no documented instances of this compound being integrated into the multi-step total synthesis of natural products or other complex target molecules.
Potential in Functional Materials Science
The potential applications of this compound in the field of functional materials science have not been explored in the available scientific literature.
Synthesis of Novel Organic Materials with Tunable Properties
No information was found on the use of this compound as a monomer or precursor for the synthesis of novel organic materials with tunable properties.
Exploration of Derivatives for Non-Linear Optical (NLO) Applications
There is no available research in the search results detailing the synthesis or theoretical and experimental investigation of this compound derivatives for non-linear optical applications.
Biological and Medicinal Chemistry Applications of 2 Chloro 4,6 Diiodo 3 Pyridinol Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of 2-chloro-4,6-diiodo-3-pyridinol derivatives is intricately linked to the nature and position of substituents on the pyridinol ring. SAR studies are crucial in deciphering these relationships to design more potent and selective compounds.
Elucidating the Influence of Halogenation and Hydroxyl Group on Biological Activity
The presence and nature of halogen atoms, along with the hydroxyl group, are fundamental to the biological activity of this class of compounds. The chlorine atom at the 2-position and the iodine atoms at the 4- and 6-positions create a unique electronic and steric environment. This specific halogenation pattern can influence the molecule's lipophilicity, which affects its ability to cross biological membranes, and its electronic properties, which are critical for interacting with biological targets.
Correlating Positional and Steric Effects of Substituents with Specific Biological Responses
The specific placement of the chloro and iodo substituents on the pyridine (B92270) ring has a profound impact on the molecule's biological profile. The steric bulk of the iodine atoms at the 4 and 6 positions can influence the molecule's conformational flexibility and how it fits into a binding pocket. Different biological targets have uniquely shaped binding sites, and thus, the steric profile of a ligand is a critical factor for achieving high-affinity binding.
Investigation of Mechanisms of Biological Action
Understanding how these compounds exert their effects at a molecular level is essential for their development as therapeutic agents. This involves identifying their biological targets and characterizing the nature of their interactions.
Target Identification and Elucidation of Binding Modes with Biomolecules
A critical step in understanding the mechanism of action is the identification of the specific biomolecules with which this compound derivatives interact. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify these cellular targets. Once a target is identified, further studies are necessary to elucidate the precise binding mode. This involves determining which amino acid residues in the target protein are involved in the interaction and the types of non-covalent bonds that are formed, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at an atomic level. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.gov
Pharmacological Relevance and Therapeutic Potential
The unique structural features of this compound and its derivatives make them interesting candidates for therapeutic applications. The specific halogenation pattern can confer properties such as enhanced binding affinity and selectivity for certain biological targets. The exploration of their pharmacological properties is an active area of research, with the potential to uncover novel therapeutic agents for a range of diseases. The insights gained from SAR and mechanistic studies are vital for guiding the optimization of these compounds to improve their efficacy and drug-like properties.
An extensive search of publicly available scientific literature and databases has yielded no specific information on the chemical compound “this compound” regarding its biological, medicinal, and agrochemical applications.
Therefore, it is not possible to generate an article based on the provided outline, as no research findings, data, or studies on the role of "this compound" as a scaffold for drug design, its exploration in therapeutic areas, or its application in agrochemicals could be located.
The requested article cannot be written without available data on the specified compound. It is recommended to verify the compound's name or consider a related, more widely studied molecule for which scientific information is available.
Future Research Directions and Overarching Challenges
Development of Sustainable Synthetic Approaches for 2-Chloro-4,6-diiodo-3-pyridinol
A primary challenge in the study of complex molecules like this compound is the development of efficient and environmentally benign synthetic routes. Traditional multi-step syntheses often rely on hazardous reagents and solvents, generating considerable waste. researchgate.net Future research must prioritize the integration of sustainable practices.
The application of green chemistry principles offers a promising path toward the sustainable production of pyridinol derivatives. researchgate.netrasayanjournal.co.in Methodologies such as solvent-free reactions and mechanochemistry stand out as particularly relevant for future synthetic strategies.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or "neat," can lead to cleaner reactions, higher yields, and simplified product purification. rasayanjournal.co.in Research has demonstrated the successful solvent-free synthesis of various functionalized pyridines using catalysts like Wells-Dawson heteropolyacids. conicet.gov.ar Adapting these multicomponent reaction strategies to the precursors of this compound could significantly reduce environmental impact by eliminating volatile organic compounds. conicet.gov.arscielo.br Microwave-assisted synthesis is another green tool that often results in dramatically reduced reaction times and increased yields for pyridine (B92270) synthesis. nih.govresearchgate.net
Mechanochemistry: This approach uses mechanical force, typically through ball milling, to induce chemical reactions. acs.orgnih.gov By creating highly reactive interfaces and promoting solid-state reactions, mechanochemistry can eliminate the need for bulk solvents and, in some cases, enable novel reaction pathways. nih.gov A mechanochemical-mediated strategy has been successfully developed for the direct alkynylation of pyridine N-oxides, showcasing its potential for complex functionalizations under solvent-free conditions. acs.org Exploring the mechanochemical synthesis of the pyridinol core or its halogenated precursors could represent a significant leap forward in sustainability.
| Green Chemistry Approach | Potential Advantages for Pyridinol Synthesis | Key Research Findings | Citations |
| Solvent-Free Synthesis | Reduces/eliminates volatile organic solvents, simplifies workup, can increase reaction rates. | Effective for Hantzsch-like multi-component condensation to form functionalized pyridines. | conicet.gov.ar |
| Microwave-Assisted | Drastically shortens reaction times, often improves yields, and leads to purer products. | One-pot, four-component reactions to produce pyridines in minutes instead of hours. | nih.govresearchgate.net |
| Mechanochemistry | Avoids bulk solvents, can enable reactions between solids, and may lead to different product selectivities. | Successfully used for deoxygenative alkynylation of pyridine N-oxides via a radical pathway. | acs.orgnih.gov |
Exploration of Novel Derivatization and Functionalization Strategies
The three distinct functional groups of this compound (a chloro substituent, two iodo substituents, and a pyridinolic hydroxyl group) provide a rich platform for chemical modification. Future work should focus on selectively targeting these sites to create a diverse library of new molecules.
The electron-deficient nature of the pyridine ring, exacerbated by the halogen atoms, makes it a candidate for various C-H functionalization and cross-coupling reactions. beilstein-journals.org The iodo groups are particularly versatile, serving as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Recent advances have focused on transition-metal-free methods for C-S bond formation, which could be applied to create novel sulfur-containing pyridinol derivatives. researchgate.net
Furthermore, the pyridinolic hydroxyl group can be alkylated, acylated, or used as a directing group for further ring functionalization. The nitrogen of the pyridine ring can be oxidized to the corresponding N-oxide, which significantly alters the reactivity of the ring and enables regioselective functionalization at the C-2 and C-6 positions. acs.orgrsc.org A systematic study of these derivatization reactions is essential to expand the chemical space and unlock new applications.
| Functionalization Target | Reaction Type | Potential Reagents/Catalysts | Desired Outcome | Citations |
| Iodo Groups (C4, C6) | Suzuki Coupling | Palladium catalysts, Boronic acids | Aryl/heteroaryl substitution | researchgate.net |
| Iodo Groups (C4, C6) | Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Alkynyl substitution | acs.org |
| Chloro Group (C2) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Introduction of N, O, S-based functional groups | rsc.org |
| Pyridinolic OH (C3) | Etherification/Esterification | Alkyl halides, Acyl chlorides | Protection or property modification | nih.gov |
| Pyridine Ring | C-H Functionalization | Transition-metal catalysts | Direct introduction of new substituents | beilstein-journals.org |
Integration into Advanced Functional Material Platforms
The unique electronic and structural features of this compound make it an intriguing building block for advanced materials. The high polarizability of the iodine atoms and the hydrogen-bonding capability of the pyridinol group are key features to be exploited.
"Smart" materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. nih.gov The pyridinol core is inherently pH-responsive due to the acidic proton of the hydroxyl group and the basic nitrogen atom. This suggests potential applications in sensors or drug delivery systems that respond to local pH changes.
Furthermore, the heavy iodine atoms can be leveraged to create materials with interesting photophysical properties or as building blocks for halogen-bonded supramolecular polymers. The ability of the pyridinol to participate in both hydrogen bonding and halogen bonding opens avenues for creating highly ordered, multi-dimensional crystalline structures or liquid crystals. nih.gov Future research should aim to incorporate this pyridinol derivative into polymer backbones or as a pendant group to create novel functional polymers and responsive hydrogels.
Deeper Understanding of Reaction Mechanisms and Supramolecular Interactions
A fundamental understanding of the reactivity and intermolecular interactions of this compound is crucial for its rational design and application. This involves both computational and experimental studies to elucidate the underlying principles governing its behavior.
Detailed mechanistic studies, potentially using quantum mechanics/molecular mechanics (QM/MM) calculations, are needed to understand the intricacies of its synthesis and functionalization reactions. For instance, understanding the mechanism of pyridine ring degradation or functionalization can provide insights into its stability and reactivity. nih.gov
The combination of a hydrogen bond donor (OH) and acceptor (N), along with two potent halogen bond donors (I), makes this molecule a fascinating subject for supramolecular chemistry. nih.gov Systematic studies of its crystal engineering are required to understand how these different non-covalent interactions compete and cooperate to direct the assembly of molecules in the solid state. nih.gov Analyzing how hydrogen bonding and other supramolecular structures influence the stacking interactions between pyridine rings can provide a predictive framework for designing new crystalline materials with desired properties. nih.govnih.gov
High-Resolution Studies of Catalytic Cycles and Non-Covalent Bonding
A significant frontier in understanding the utility of this compound lies in the detailed examination of its potential role in catalytic processes and its intricate non-covalent interactions. The presence of iodine and chlorine atoms, alongside the hydroxyl and pyridinic nitrogen, suggests a rich landscape for intermolecular forces that can be exploited in catalysis and crystal engineering.
Future research should prioritize high-resolution crystallographic studies, including synchrotron micro-XRD mapping, to elucidate the precise three-dimensional arrangement of atoms in the solid state. uqiitd.org Such studies can reveal the nature and geometry of non-covalent interactions, such as halogen bonding (I···N, I···O) and hydrogen bonding (O-H···N), which are crucial in dictating the supramolecular architecture. Understanding these packing motifs is fundamental to predicting and controlling the material's physical properties.
Furthermore, computational modeling, including quantum chemical calculations, can complement experimental data by providing insights into the energetics and nature of these non-covalent bonds. uqiitd.org For instance, the interaction between the iodine atoms of this compound and various hydrogen bond acceptors could be quantitatively studied to understand the interplay between halogen bonding and hydrogen bonding. rsc.org
The potential for this compound to participate in or influence catalytic cycles warrants investigation. The pyridine nitrogen and the hydroxyl group can act as coordination sites for metal centers, potentially forming novel catalysts. Theoretical studies can be employed to model the catalytic cycles for reactions such as the hydrosilylation of CO2, where the electronic and steric effects of the chloro and iodo substituents could be analyzed for their impact on the activity and selectivity of a hypothetical catalyst based on this scaffold. semanticscholar.org
Rational Design of Biologically Active Agents
The pyridinol scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. frontiersin.orgrsc.org The unique substitution pattern of this compound offers a distinct starting point for the rational design of new biologically active compounds.
Structure-Based Drug Design and Ligand-Based Drug Design Leveraging the Pyridinol Scaffold
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. The pyridinol core of this compound can serve as a versatile anchor for positioning substituents to interact with key residues in a protein's binding site. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyridine nitrogen can also participate in hydrogen bonding or coordinate with metal ions. The chloro and iodo substituents provide vectors for further chemical modification and can engage in halogen bonding interactions with the protein backbone or side chains, a feature of growing importance in drug design.
For example, in the design of kinase inhibitors, the pyridine ring is a common hinge-binding motif. frontiersin.org The 3-pyridinol portion of the molecule could be oriented to form critical hydrogen bonds with the kinase hinge region, while the diiodo and chloro groups could be tailored to occupy specific hydrophobic pockets, potentially enhancing potency and selectivity. Future SBDD efforts could involve the computational docking of derivatives of this compound into the active sites of various enzymes or receptors, followed by synthetic optimization of the most promising candidates. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown. azolifesciences.com This approach utilizes the information from a set of known active ligands to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. The this compound scaffold can be used to generate a library of diverse compounds for screening.
By systematically modifying the substituents on the pyridinol ring, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activity. youtube.com This allows for the identification of key features, such as the optimal size and electronic nature of the substituents at each position, that govern potency. The insights gained from such studies can guide the design of novel compounds with improved therapeutic potential. The inherent conformational flexibility of the pyridinol scaffold and its derivatives would need to be considered in developing robust pharmacophore models. nih.gov
The table below outlines the key functional groups of this compound and their potential roles in drug design.
| Functional Group | Position | Potential Role in Drug Design |
| Hydroxyl | 3 | Hydrogen bond donor/acceptor |
| Pyridine Nitrogen | 1 | Hydrogen bond acceptor, metal coordination |
| Chloro | 2 | Steric bulk, electronic modulation, halogen bonding |
| Iodo | 4 | Steric bulk, electronic modulation, potent halogen bond donor |
| Iodo | 6 | Steric bulk, electronic modulation, potent halogen bond donor |
The overarching challenge in leveraging this compound for drug discovery will be to fine-tune its properties to achieve a balance of potency, selectivity, and favorable pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
